1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole
Description
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is a strained bicyclic compound featuring a triazole ring substituted with a bromine atom at the 4-position and a bicyclo[1.1.1]pentane group at the 1-position. Bicyclo[1.1.1]pentane is a highly strained bridge structure (strain energy ~50 kcal/mol) that serves as a bioisostere for tert-butyl or aryl groups in medicinal chemistry due to its compact, three-dimensional geometry . The bromine atom enables further functionalization via cross-coupling reactions, making this compound a valuable intermediate in drug discovery.
Properties
Molecular Formula |
C7H8BrN3 |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-11(10-9-6)7-1-5(2-7)3-7/h4-5H,1-3H2 |
InChI Key |
QESNEEAZQGXGTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)N3C=C(N=N3)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound primarily involves the functionalization of [1.1.1]propellane, a highly strained bicyclic hydrocarbon that serves as the bicyclo[1.1.1]pentane core precursor. The general approach includes radical addition or photoredox-catalyzed reactions to introduce the bromotriazole moiety onto the bicyclo[1.1.1]pentane scaffold.
Key Synthetic Routes
Radical-Mediated Addition to [1.1.1]Propellane:
The bicyclo[1.1.1]pentane structure is constructed by opening the [1.1.1]propellane ring via radical addition. Alkyl or aryl radicals generated under photoredox conditions add across the strained bonds of propellane, forming bicyclo[1.1.1]pentane derivatives. This method is transition-metal-free and uses light irradiation, often with LED sources at specific wavelengths (e.g., 365 nm) to initiate the reaction.
Yields can be enhanced by performing the reaction in continuous flow photochemical reactors, which allow better control of irradiation and reaction time, achieving yields up to 62–66% for similar BCP derivatives.Multi-Component Reactions:
A single-step, transition-metal-free multi-component approach has been reported, where [1.1.1]propellane reacts with suitable radical precursors and boron reagents to form functionalized bicyclo[1.1.1]pentane boronates. These intermediates can be further transformed into bromotriazole derivatives by substitution reactions on the boronate group.Halogenation and Coupling Reactions:
Introduction of the bromine atom on the triazole ring is typically achieved by halogenation reactions or by using brominated triazole precursors in coupling reactions such as Suzuki-Miyaura cross-coupling. The bromotriazole moiety can be installed either before or after the formation of the bicyclo[1.1.1]pentane core, depending on the synthetic route.
Industrial and Scalable Methods
Continuous Flow Chemistry:
For industrial scale-up, continuous flow photochemical reactors are favored due to their enhanced safety, efficiency, and reproducibility. The flow method allows precise control over irradiation time and temperature, leading to higher yields and purity of the product. This approach is suitable for gram to multi-gram scale synthesis of bicyclo[1.1.1]pentane derivatives including this compound.Photochemical Optimization:
Optimization of irradiation wavelength and reaction time is critical. For example, irradiation at 365 nm under flow conditions for 30 minutes has been shown to increase product yield significantly compared to batch processes at other wavelengths.
Reaction Conditions and Reagent Analysis
| Reaction Step | Reagents/Conditions | Notes |
|---|---|---|
| Radical generation | Photoredox catalysts or radical initiators (e.g., AIBN, LED light at 365 nm) | Transition-metal-free conditions preferred; light source wavelength critical |
| Bicyclo[1.1.1]pentane formation | [1.1.1]Propellane (1.2–1.5 equiv.) | Highly strained hydrocarbon; reacts with radicals to open the cage |
| Introduction of bromotriazole | Brominated triazole precursors or halogenation reagents | Can be installed pre- or post-BCP formation |
| Solvents | Dimethylacetamide (DMA), pentane for crystallization | DMA used for photoredox reactions; pentane for product isolation |
| Reaction scale | 0.3 mmol to multi-gram scale | Scalable using flow chemistry with minimal yield loss |
Chemical Reaction Analysis
Substitution Reactions:
The bromine atom on the triazole ring serves as a versatile handle for nucleophilic substitution with amines, thiols, or alcohols, enabling further functionalization.Redox Reactions:
The triazole ring can undergo oxidation or reduction, allowing access to various oxidation states and derivatives.Radical Reactions: The bicyclo[1.1.1]pentane core is amenable to radical-mediated transformations, including additions and cyclizations, expanding the chemical space accessible with this scaffold.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical-mediated transformations, such as radical addition or cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) or photoredox catalysts.
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized or reduced triazole derivatives, and bicyclo[1.1.1]pentane-containing compounds with different functional groups .
Scientific Research Applications
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and three-dimensional structure of the bicyclo[1.1.1]pentane core make it useful in the design of novel materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole involves its interaction with molecular targets through its triazole ring and bicyclo[1.1.1]pentane core. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that enhances binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₇H₈BrN₃ (hypothetical for triazole; see Note 1).
- CAS Number: Not explicitly listed in the evidence (see Note 1).
- Synthetic Relevance : The compound’s synthesis likely involves radical or electrophilic methods, as demonstrated for analogous bicyclo[1.1.1]pentane derivatives .
Note 1: The evidence primarily references pyrazole derivatives (e.g., 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-1H-pyrazole, CAS 2417226-93-6 ). Triazole analogs are mentioned in the context of larger structures (e.g., kinase inhibitors ).
Comparison with Similar Compounds
Structural Analogues with Bicyclo[1.1.1]pentane Moieties
Key Observations :
- Brominated Derivatives : The bromine atom in 4-bromo-pyrazole/triazole derivatives facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid diversification .
- Strain vs. Stability : Bicyclo[1.1.1]pentane’s strain increases reactivity but requires careful handling to avoid ring-opening (e.g., solvolysis observed in bicyclo[1.1.1]pentyl chloride ).
Comparison with Non-Bicyclic Halogenated Heterocycles
Key Observations :
Comparison with Other Bicyclic Systems
Key Observations :
- Strain and Reactivity : Bicyclo[1.1.1]pentane’s higher strain increases its reactivity but limits thermal stability compared to bicyclo[2.2.2]octane derivatives .
- Drug Design : The compact size of bicyclo[1.1.1]pentane makes it ideal for replacing bulky groups without sacrificing potency .
Data Tables
Table 1: Physicochemical Properties
Table 2: Reactivity Comparison
Biological Activity
The compound 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole represents an interesting class of bicyclic compounds that have garnered attention due to their potential therapeutic applications. Bicyclo[1.1.1]pentanes (BCPs) are recognized as bioisosteres of phenyl rings and can influence the physicochemical properties of drug candidates positively. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process that includes coupling reactions, such as Suzuki coupling and radical cyclization methods. The resulting compound is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure.
Anti-inflammatory Activity
Recent studies have demonstrated that BCP-containing compounds exhibit significant anti-inflammatory effects. For instance, derivatives of BCPs have shown to attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, indicating potent anti-inflammatory properties. Specifically, one study reported an IC50 value in the picomolar range for a related BCP compound, underscoring its efficacy in reducing pro-inflammatory cytokines such as TNFα and MCP1 .
Table 1: Anti-inflammatory Activity of BCP Derivatives
| Compound | IC50 (pM) | Effect on NFκB Activity (%) | Cytokine Reduction |
|---|---|---|---|
| BCP-sLXm 6a | < 100 | ~50% | TNFα, MCP1 |
| Control | - | - | - |
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Studies indicate that BCP analogues display notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related bicyclo compound was found to be more effective than ciprofloxacin against resistant strains of Staphylococcus aureus, suggesting a promising role for these compounds in treating antibiotic-resistant infections .
Table 2: Antimicrobial Efficacy of BCP Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| BCP Derivative | Staphylococcus aureus | 0.5 μg/mL |
| Ciprofloxacin | Staphylococcus aureus | 2 μg/mL |
| Control | E. coli | >10 μg/mL |
Anticancer Activity
In addition to their anti-inflammatory and antimicrobial properties, BCPs have shown promise in anticancer applications. Compounds incorporating triazole moieties have been synthesized and tested for their antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Significant antiproliferative activity was observed with IC50 values ranging from 1-3 μM for several derivatives, indicating their potential as chemotherapeutic agents .
Table 3: Anticancer Activity of Triazole-Containing Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | MCF-7 | 1.2 |
| Compound 10 | HCT-116 | 2.6 |
| Control | - | >5 |
Case Studies
Several case studies highlight the therapeutic potential of bicyclic compounds similar to this compound:
- Case Study 1: A study on imidazolo-BCP derivatives demonstrated their ability to significantly reduce inflammatory responses in human monocyte cell lines, paving the way for further development as anti-inflammatory agents.
- Case Study 2: Research evaluating the antimicrobial effects of BCP derivatives showed enhanced efficacy against resistant bacterial strains, suggesting their application in clinical settings where conventional antibiotics fail.
Q & A
Q. What are the primary synthetic strategies for 1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole?
The synthesis typically involves strain-release chemistry from [1.1.1]propellane precursors. A common approach leverages electrophilic activation of bicyclo[1.1.1]pentane (BCP) derivatives. For example, reacting [1.1.1]propellane with 4-bromo-1H-triazole under controlled electrophilic conditions (e.g., Lewis acid catalysis) enables selective BCP functionalization . Scalable routes may involve hydroamination or radical-based coupling, as demonstrated in analogous BCP-amine syntheses . Key considerations include solvent polarity (to stabilize intermediates) and temperature control to prevent undesired ring-opening side reactions.
Q. How can the bicyclo[1.1.1]pentane core influence the reactivity of 4-bromotriazole in cross-coupling reactions?
The BCP scaffold introduces steric constraints and electronic effects due to its rigid, non-planar geometry. The bromine atom at the 4-position of the triazole can participate in Suzuki-Miyaura or Buchwald-Hartig couplings, but the BCP moiety may slow reaction kinetics. Optimizing ligand systems (e.g., XPhos or SPhos) and pre-activating the bromide with Pd(OAc)₂ enhances coupling efficiency . Computational studies suggest that the BCP’s σ-hole interactions stabilize transition states during cross-coupling .
Advanced Research Questions
Q. What methodologies enable site-selective C–H functionalization of bicyclo[1.1.1]pentane in bromotriazole derivatives?
Palladium-catalyzed C–H activation is effective. Yu et al. demonstrated Pd-mediated strain-release C–C bond cleavage of BCP-alcohols, producing reactive intermediates for functionalization . Applying this to 4-bromotriazole derivatives involves:
- Step 1: Oxidative addition of Pd(0) to the BCP core, leveraging its ring strain (strain energy ~70 kcal/mol).
- Step 2: Transmetallation with arylboronic acids or amines.
- Step 3: Reductive elimination to yield functionalized products. Substrate scope is limited by steric hindrance; electron-deficient aryl partners show higher yields .
Q. How do solvolytic reactivities of bicyclo[1.1.1]pentane derivatives compare to classical carbocation systems?
BCP-derived cations exhibit unique stability due to hyperconjugation with adjacent σ-bonds. For example, solvolysis of 1-BCP-chloride generates a stabilized cation intermediate, which undergoes ring-opening to form 3-methylenecyclobutyl products. This contrasts with classical carbocations, where stability relies on resonance or inductive effects. Kinetic studies (e.g., using CF₃CO₂H/NaNO₂ systems) reveal BCP solvolysis rates 10⁴-fold faster than tert-butyl chloride, attributed to strain release .
Q. What contradictions exist in mechanistic interpretations of bicyclo[1.1.1]pentane radical reactivity?
Two competing hypotheses arise:
- Hypothesis 1: Radical stability is governed by delocalization into the BCP σ-framework, as shown by ESR studies of Meldrum’s BCP radicals .
- Hypothesis 2: Steric shielding dominates, reducing radical recombination rates. Contradictions emerge in radical trapping experiments: BCP radicals show low reactivity toward O₂ but high reactivity with TEMPO, suggesting mixed electronic/steric effects. Resolving this requires isotopic labeling (e.g., ¹³C-BCP) to track spin density distribution .
Key Recommendations for Experimental Design
- Synthetic Optimization: Screen Lewis acids (e.g., AlCl₃ vs. BF₃·OEt₂) to enhance electrophilic activation of BCP .
- Mechanistic Probes: Use deuterated solvents (CD₃CN) to study hydrogen/deuterium exchange in radical intermediates .
- Contradiction Resolution: Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic isotope effects (KIEs) to distinguish steric vs. electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
